molecular formula C9H4BrCl2N B571804 4-Bromo-3,8-dichloroquinoline CAS No. 1208839-64-8

4-Bromo-3,8-dichloroquinoline

Cat. No.: B571804
CAS No.: 1208839-64-8
M. Wt: 276.942
InChI Key: ONPYQTDAFLFARL-UHFFFAOYSA-N
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Description

4-Bromo-3,8-dichloroquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 4 and chlorine atoms at positions 3 and 8 of the quinoline scaffold. Quinoline, a heterocyclic aromatic compound (C₉H₇N), serves as a core structure in pharmaceuticals, agrochemicals, and materials science due to its tunable electronic properties. The molecular formula of 4-Bromo-3,8-dichloroquinoline is C₉H₄BrCl₂N, with a molecular weight of approximately 276.5 g/mol (calculated from substituent masses).

The compound’s halogen substituents enhance electrophilicity, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate complex molecules . Its stability and reactivity are influenced by the electron-withdrawing effects of bromine and chlorine, which also affect solubility in polar solvents.

Properties

CAS No.

1208839-64-8

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.942

IUPAC Name

4-bromo-3,8-dichloroquinoline

InChI

InChI=1S/C9H4BrCl2N/c10-8-5-2-1-3-6(11)9(5)13-4-7(8)12/h1-4H

InChI Key

ONPYQTDAFLFARL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CN=C2C(=C1)Cl)Cl)Br

Synonyms

4-Bromo-3,8-dichloroquinoline

Origin of Product

United States

Comparison with Similar Compounds

Halogenated quinolines exhibit diverse properties depending on substituent positions and additional functional groups. Below is a comparative analysis of 4-Bromo-3,8-dichloroquinoline with structurally related compounds:

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Characteristics
4-Bromo-3,8-dichloroquinoline 1070879-38-7* C₉H₄BrCl₂N 276.5 4-Br, 3-Cl, 8-Cl High electrophilicity; intermediate for synthesis
4-Bromo-3-chloroquinoline 1209339-16-1 C₉H₅BrClN 242.5 4-Br, 3-Cl Simpler structure; used in pharmaceutical research
4-Chloro-8-bromo-2-phenylquinoline 125443-61-0 C₁₅H₉BrClN 318.6 4-Cl, 8-Br, 2-Ph Bulky phenyl group reduces solubility
8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile 915369-22-1 C₁₀H₃BrClN₃O₂ 312.5 8-Br, 4-Cl, 6-NO₂, 3-CN Nitro/cyano groups enhance reactivity

Note: The CAS number 1070879-38-7 refers to 4-Bromo-5,8-dichloroquinoline, a positional isomer.

Key Observations:
  • Substituent Position: Chlorine at position 3 (meta to nitrogen) and 8 (para to nitrogen) in 4-Bromo-3,8-dichloroquinoline creates distinct electronic effects compared to compounds with substituents at ortho positions (e.g., 2-phenyl in ).
  • Functional Groups: The addition of a nitro group () or cyano group increases electrophilicity, enabling nucleophilic substitutions.

Stability and Handling

  • Halogenated quinolines generally require storage in dry, cool environments to prevent decomposition.
  • Safety data for 4-Bromo-5,8-dichloroquinoline () highlights hazards such as skin/eye irritation, suggesting similar precautions for the 3,8-isomer .

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